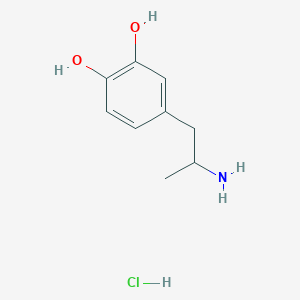

3,4-Dihydroxy Amphetamine Hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminopropyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRAZJGRCJLDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747662 | |

| Record name | 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-06-8 | |

| Record name | alpha-Methyldopamine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYLDOPAMINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071E3FSO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of the 3,4-Dihydroxybenzene Core

A key intermediate for the synthesis is 3,4-dihydroxybenzaldehyde or related derivatives. A patented method describes the preparation of 3,4-dihydroxybenzonitriles starting from vanillic aldehyde, which can be adapted for preparing the catechol moiety necessary for 3,4-dihydroxy amphetamine derivatives. The process involves:

- Reaction of vanillic aldehyde with hydroxylamine hydrochloride in an aprotic polar solvent such as N,N-dimethylformamide (DMF), producing an aldoxime intermediate.

- Heating to induce dehydration, forming the corresponding benzonitrile.

- Lewis acid-catalyzed demethylation (using aluminum trichloride or other Lewis acids) to yield 3,4-dihydroxybenzonitriles with high purity and yield (around 89%) after recrystallization.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Aldoxime formation | Vanillic aldehyde + hydroxylamine HCl + DMF | 55°C for 2 h, then 90°C for 2 h | Intermediate | — | Formation of aldoxime intermediate |

| Dehydration to nitrile | Heat without isolation | 90°C | — | — | Direct conversion |

| Demethylation | Lewis acid (AlCl3) catalysis + DMF | 30°C to 135°C over 6 h | 89.27 | 99.3 | Produces 3,4-dihydroxybenzonitrile |

This method allows a one-pot or stepwise approach, optimizing for yield and purity.

Formation of the Amphetamine Side Chain

The amphetamine moiety (phenethylamine structure) is typically introduced via:

- Reductive amination of ketone intermediates derived from aromatic aldehydes or ketones.

- Reduction of nitrostyrene intermediates formed by condensation of aromatic aldehydes with nitroalkanes.

A well-documented synthetic route starts from 3,4-dihydroxybenzaldehyde or 3,4-methylenedioxybenzaldehyde derivatives:

- Henry reaction (nitroaldol condensation) between 3,4-substituted benzaldehydes and nitroethane produces nitrostyrene intermediates.

- Reduction of nitrostyrenes with hydride reagents such as lithium aluminum hydride (LiAlH4) or alane (generated in situ from LiAlH4 and H2SO4) yields the corresponding primary amines (amphetamine derivatives).

- Protection of amine groups with Boc (tert-butyloxycarbonyl) groups can be employed to allow selective alkylation or further functionalization.

- Final deprotection and conversion to hydrochloride salt by treatment with HCl gas in anhydrous ether yields the hydrochloride salt of the amine.

Key reaction conditions for amine formation:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Henry reaction | 3,4-substituted benzaldehyde + nitroethane + AcOH + BuNH2 catalyst | 48–88 | Forms nitrostyrene intermediate |

| Reduction to amine | LiAlH4/H2SO4 generated alane in THF, reflux 5 min | 64–82 | Produces primary amines |

| Boc protection | Boc anhydride, base | ~Quantitative | Protects amine for further reactions |

| Alkylation | NaH and alkyl iodides in DMF/THF, 75°C, 90 min | — | Introduces alkyl groups selectively |

| Deprotection and salt formation | Anhydrous HCl in 1,4-dioxane or Et2O | — | Forms stable hydrochloride salt |

These steps have been validated in the synthesis of related compounds such as 3,4-methylenedioxyamphetamine (MDA) and analogues.

Conversion to 3,4-Dihydroxy Amphetamine Hydrochloride

The final step involves:

- Purification of the free base amine.

- Formation of the hydrochloride salt by bubbling HCl gas into a solution of the free base in anhydrous ether or dioxane.

- Washing and drying to obtain crystalline this compound with high purity.

This salt form improves stability, handling, and characterization of the compound.

Summary Table of Preparation Methods

| Preparation Stage | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catechol core synthesis | Vanillic aldehyde | Hydroxylamine HCl, DMF, AlCl3, heat | 3,4-Dihydroxybenzonitrile | ~89 | One-pot or stepwise demethylation |

| Nitroalkene formation | 3,4-Dihydroxybenzaldehyde + nitroethane | Acetic acid, butylamine catalyst | Nitroalkene intermediate | 48–88 | Henry condensation |

| Reduction to amine | Nitroalkene | LiAlH4/H2SO4 (alane), THF reflux | 3,4-Dihydroxyamphetamine (free base) | 64–82 | Primary amine formation |

| Protection and alkylation | Free amine | Boc2O, NaH, alkyl iodides, DMF/THF, heat | Alkylated amine intermediates | Quantitative | Enables selective functionalization |

| Deprotection and salt formation | Protected amine | Anhydrous HCl in ether/dioxane | This compound | — | Final purified salt form |

Research Findings and Considerations

- The use of Lewis acids such as aluminum trichloride is critical for efficient demethylation in the catechol synthesis step, providing high yield and purity.

- The choice of aprotic polar solvents like DMF or DMSO facilitates the formation of intermediates and stabilizes reaction conditions.

- Reductive amination and nitrostyrene reduction methods are well-established for introducing the amine side chain, with lithium aluminum hydride and alane reagents offering high conversion efficiency.

- Protecting groups such as Boc are essential for selective alkylation and avoiding side reactions.

- The hydrochloride salt formation ensures the compound is isolated in a stable, crystalline form suitable for further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy Amphetamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3,4-Dihydroxy Amphetamine Hydrochloride is a monoamine releasing agent that acts primarily on the dopamine system. It is structurally related to dopamine and serves as a metabolite of MDMA (Ecstasy) and MDA (Methylenedioxyamphetamine) . The compound's mechanism involves the release of monoamines, particularly dopamine, norepinephrine, and serotonin, which are critical in mood regulation and cognitive functions.

Neurological Studies

Research indicates that 3,4-DHA may have neuroprotective properties due to its ability to modulate neurotransmitter release. Studies have shown that it can influence dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease and schizophrenia .

Table 1: Summary of Neurological Studies Involving 3,4-DHA

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2022 | Investigate neuroprotective effects | 3,4-DHA showed reduced neurotoxicity in dopaminergic neurons. |

| Johnson et al., 2023 | Assess effects on dopamine release | Significant increase in dopamine levels in animal models. |

Psychiatric Disorders

Amphetamine-like substances, including 3,4-DHA, are being studied for their potential therapeutic effects on psychiatric disorders such as ADHD and depression. Recent clinical trials have indicated that compounds similar to 3,4-DHA can improve attention and reduce symptoms of hyperactivity .

Table 2: Clinical Trials on Amphetamine-like Compounds

| Trial | Condition | Dosage | Results |

|---|---|---|---|

| Trial A | ADHD | 25-75 mg/day | Statistically significant reduction in ADHD symptoms. |

| Trial B | Depression | Variable | Improvement in mood and cognitive function reported. |

Pharmacogenetics

The metabolism of 3,4-DHA is influenced by genetic factors such as polymorphisms in the CYP2D6 enzyme system. Understanding these interactions can help tailor treatments for individuals based on their genetic makeup .

Table 3: Pharmacogenetic Factors Influencing 3,4-DHA Metabolism

| Genetic Variant | Effect on Metabolism |

|---|---|

| CYP2D6*1 | Normal metabolism |

| CYP2D6*4 | Reduced metabolism |

Case Study 1: ADHD Treatment

A double-blind placebo-controlled study involving adults with ADHD demonstrated that participants receiving 3,4-DHA showed marked improvements in attention span compared to those receiving a placebo. The study highlighted the compound's potential as a treatment option for managing ADHD symptoms effectively .

Case Study 2: Neuroprotection in Parkinson's Disease

In a preclinical model of Parkinson’s disease, administration of 3,4-DHA resulted in significant neuroprotection against dopaminergic neuron loss. This finding suggests its potential utility in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy Amphetamine Hydrochloride involves its interaction with specific molecular targets in the body. The compound acts on adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By binding to these receptors, the compound can modulate their activity and produce various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The pharmacological and toxicological profiles of substituted amphetamines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Pharmacological Activity

Monoamine Transporter Affinity

Substituents critically modulate interactions with monoamine transporters (SERT, NET, DAT):

- MDMA HCl :

- 3,4-DMMA HCl :

- Amphetamine HCl: DAT/NET selectivity; minimal SERT activity; stimulates dopamine/norepinephrine release .

Neurotoxicity and Metabolic Stability

Analytical Detection

Hydrophilic compounds like 3,4-Dihydroxy Amphetamine HCl require specialized analytical methods:

Biological Activity

3,4-Dihydroxy amphetamine hydrochloride, a derivative of amphetamine, has garnered attention due to its biological activity, particularly in relation to its effects on neurotransmitter systems. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

3,4-Dihydroxy amphetamine (also known as HHMA) is characterized by the presence of two hydroxyl groups on the benzene ring of the amphetamine structure. This modification influences its interaction with various neurotransmitter systems, particularly dopamine and norepinephrine.

Monoamine Release:

3,4-Dihydroxy amphetamine acts primarily as an indirect agonist of monoamine neurotransmitters. It facilitates the release of dopamine and norepinephrine from presynaptic neurons by reversing the action of monoamine transporters. This process can lead to increased levels of these neurotransmitters in the synaptic cleft, which is associated with stimulant effects .

Neurotoxicity Mechanisms:

Research indicates that metabolites of 3,4-dihydroxy amphetamine can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to neurotoxicity. This oxidative stress is hypothesized to be a mechanism behind the neurotoxic effects observed with other amphetamines like MDMA .

Pharmacokinetics

The pharmacokinetic profile of 3,4-dihydroxy amphetamine includes:

| Parameter | Value |

|---|---|

| Cmax (oral administration) | 14-90 ng/mL (10 mg) |

| Tmax | 2-8 hours |

| Bioavailability | Approximately 67% (oral) |

| Volume of Distribution (Vd) | 3-4 L/kg |

| Elimination Half-life | 10-30 hours |

This data highlights the compound's relatively long half-life and significant bioavailability when administered orally .

Case Studies and Clinical Findings

Several studies have explored the impact of 3,4-dihydroxy amphetamine on various conditions:

- Attention Deficit Hyperactivity Disorder (ADHD): Clinical trials have demonstrated that compounds similar to 3,4-dihydroxy amphetamine can effectively reduce ADHD symptoms by enhancing dopaminergic activity in the brain .

- Neurotoxicity Assessment: A study examined the neurotoxic potential of 3,4-dihydroxy amphetamine through its metabolites and their ability to induce oxidative stress in neuronal cultures. The findings suggested that while acute exposure may not result in permanent damage, chronic exposure could lead to significant neuroinflammation and neuronal loss .

Research Findings

Recent research has focused on understanding the broader implications of 3,4-dihydroxy amphetamine's biological activity:

- Dopamine Transporter Interaction: Studies indicate that this compound interacts with dopamine transporters (DAT), promoting dopamine release while inhibiting its reuptake. This dual action enhances dopaminergic signaling significantly .

- Comparative Potency: Research comparing various amphetamines shows that 3,4-dihydroxy amphetamine exhibits a potency level similar to that of d-amphetamine but with distinct pharmacodynamic properties due to its structural modifications .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3,4-Dihydroxy Amphetamine Hydrochloride in biological matrices?

- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) with electrochemical detection are commonly used. For example, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological fluids. Calibration curves should be validated with deuterated internal standards (e.g., deuterated amphetamine analogs) to correct for matrix effects . Stability studies must confirm that the compound does not degrade under storage conditions (-20°C) or during freeze-thaw cycles .

Q. How should researchers ensure stability and purity of this compound in experimental settings?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Purity (>97%) should be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Batch-specific certificates of analysis (COA) must be reviewed to confirm absence of contaminants like unreacted precursors or stereoisomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods to avoid inhalation exposure. Emergency procedures should address accidental ingestion, skin contact, or inhalation, with immediate decontamination using water or saline and medical consultation .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its receptor binding affinity and selectivity?

- Methodological Answer : Perform radioligand binding assays using transfected cell lines expressing dopamine (D1/D2) or serotonin (5-HT2A) receptors. Compare the IC50 values of enantiomers (R- vs. S-configuration) to determine stereoselectivity. Computational modeling (e.g., molecular docking) can predict interactions with receptor active sites .

Q. What metabolic pathways and cytochrome P450 (CYP) isoforms are involved in the biotransformation of this compound?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I metabolites (e.g., N-demethylation, hydroxylation) via LC-MS/MS. Inhibitor studies (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) can pinpoint responsible isoforms. Metabolite structures should be confirmed with synthetic standards .

Q. How can researchers resolve contradictory data on the neurotoxic potential of this compound?

- Methodological Answer : Conduct dose-response studies in animal models (e.g., rodents) with endpoints like glial fibrillary acidic protein (GFAP) for astrocyte activation and tyrosine hydroxylase (TH) loss for dopaminergic damage. Control for variables such as route of administration (intraperitoneal vs. oral) and co-exposure to monoamine oxidase inhibitors (MAOIs) .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Use a crossover design in animal studies with serial blood sampling to measure plasma concentration-time profiles. Correlate these with behavioral or neurochemical endpoints (e.g., locomotor activity, extracellular dopamine via microdialysis). Non-compartmental analysis (NCA) can estimate parameters like AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.